molecular formula C11H14N6O2 B6533316 N-cyclopropyl-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide CAS No. 1058433-21-8

N-cyclopropyl-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide

Cat. No. B6533316
CAS RN: 1058433-21-8
M. Wt: 262.27 g/mol
InChI Key: SPTDVNUXSXNZLO-UHFFFAOYSA-N
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Description

“N-cyclopropyl-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide” is a complex organic compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are a type of heterocyclic compounds that have been widely studied due to their diverse biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The compound contains a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . It also has an acetamide group and a cyclopropyl group attached to it.

Scientific Research Applications

CDK2 Inhibition for Cancer Treatment

CDK2 (Cyclin-Dependent Kinase 2) is an attractive target for cancer therapy, selectively affecting tumor cells. Researchers have designed a novel set of small molecules featuring the privileged pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine scaffolds. These compounds were synthesized as CDK2 inhibitors. Notably, most of these molecules demonstrated superior cytotoxic activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. Additionally, they exhibited moderate activity against liver cancer (HepG-2) cells, with IC50 values ranging from 48 to 90 nM. These results outperformed the reference drug sorafenib .

Enzymatic Inhibition and Dual Activity

Several of the synthesized compounds displayed potent inhibitory activity against CDK2/cyclin A2. Notably, compounds 14, 13, and 15 exhibited significant inhibitory activity, with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively, compared to sorafenib (IC50: 0.184 ± 0.01 μM). Compound 14, in particular, demonstrated dual activity against both cancer cell lines and CDK2, making it a promising candidate for further investigation .

Cell Cycle Alteration and Apoptosis Induction

Compound 14 not only inhibited cell growth but also induced alterations in cell cycle progression. Additionally, it triggered apoptosis within HCT cells, suggesting its potential as an effective anticancer agent .

Polycyclic Compounds and Structural Insights

The compound’s polycyclic structure, incorporating both pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine moieties, contributes to its unique properties. Structural insights into these fused ring systems provide valuable information for further drug design and optimization .

Triazolothiadiazine Derivatives and Pharmacological Activities

While not directly related to the compound F5060-0219, the broader class of triazolothiadiazine derivatives has shown diverse pharmacological activities. These include anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibition properties. Researchers continue to explore these derivatives for potential therapeutic applications .

Cyclization of N-Acylated Analogues

As part of related research, scientists have investigated the cyclization of N-acylated analogues under basic conditions. This approach led to the synthesis of pyrido [2,3-d]pyrimidin-5-ones bearing various substituents at position C-7, providing insights into the reactivity of similar heterocyclic systems .

properties

IUPAC Name

N-cyclopropyl-2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O2/c1-2-17-10-9(14-15-17)11(19)16(6-12-10)5-8(18)13-7-3-4-7/h6-7H,2-5H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTDVNUXSXNZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3CC3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

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